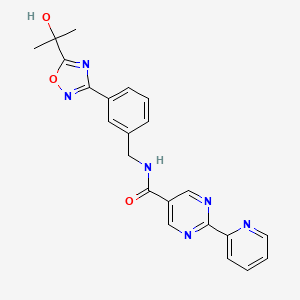
hPGDS-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
hPGDS-IN-1 is a potent and selective inhibitor of hematopoietic prostaglandin D synthase (HPGDS). This enzyme is involved in the conversion of prostaglandin H2 to prostaglandin D2, which plays a significant role in various physiological processes, including inflammation, allergic reactions, and sleep regulation . This compound has been widely studied for its potential therapeutic applications, particularly in the treatment of inflammatory diseases.
科学研究应用
hPGDS-IN-1 has several scientific research applications:
Chemistry: It is used in the study of enzyme inhibition and the development of new inhibitors for therapeutic purposes.
Biology: this compound is utilized to understand the role of prostaglandin D2 in various biological processes, including inflammation and allergic reactions.
Industry: This compound is used in the development of new drugs targeting prostaglandin pathways.
作用机制
hPGDS-IN-1 exerts its effects by selectively inhibiting hematopoietic prostaglandin D synthase. This enzyme catalyzes the conversion of prostaglandin H2 to prostaglandin D2 through an intramolecular rearrangement . By inhibiting this enzyme, this compound reduces the production of prostaglandin D2, thereby modulating inflammatory responses and other physiological processes mediated by prostaglandin D2 .
安全和危害
HPGDS-IN-1 is considered toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. In case of inhalation or contact with skin, eyes, and clothing, it is recommended to remove to fresh air, flush with copious amounts of water, and seek medical advice .
准备方法
The synthesis of hPGDS-IN-1 involves several steps. One of the methods includes the reaction of 4-fluoro-thalidomide with various compounds under specific conditions. For instance, 4-fluoro-thalidomide (0.06 mmol) and DIPEA (0.12 mmol) are added to a solution of compounds 16, 17, 18, 19, or 20 (0.04 mmol) in DMF (0.2 mL). The reaction mixture is stirred for 40 minutes at 80°C under microwave irradiation and then for an additional 42 hours at 50°C . This method ensures the selective synthesis of this compound with high purity.
化学反应分析
hPGDS-IN-1 primarily undergoes inhibition reactions with hematopoietic prostaglandin D synthase. The compound has an IC50 value of 12 nM, indicating its high potency . The reactions are typically carried out in a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, detecting tyrosine phosphorylation with specific antibodies . The major product formed from these reactions is the inhibited form of hematopoietic prostaglandin D synthase, which prevents the conversion of prostaglandin H2 to prostaglandin D2.
相似化合物的比较
hPGDS-IN-1 is unique in its high selectivity and potency as an inhibitor of hematopoietic prostaglandin D synthase. Similar compounds include:
HQL: A native inhibitor compound used in computational modeling studies to design new inhibitors.
RMYYY and VMYMI: Peptide inhibitors designed through molecular docking and molecular dynamics simulations.
These compounds share similar targets but differ in their structure, potency, and specific applications.
属性
IUPAC Name |
N-[[3-[5-(2-hydroxypropan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]methyl]-2-pyridin-2-ylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O3/c1-22(2,30)21-27-18(28-31-21)15-7-5-6-14(10-15)11-26-20(29)16-12-24-19(25-13-16)17-8-3-4-9-23-17/h3-10,12-13,30H,11H2,1-2H3,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCLAPUACUQZOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=NO1)C2=CC=CC(=C2)CNC(=O)C3=CN=C(N=C3)C4=CC=CC=N4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the role of the HPGD gene and the 15-hydroxyprostaglandin dehydrogenase enzyme?
A1: The HPGD gene provides instructions for making the 15-hydroxyprostaglandin dehydrogenase enzyme. This enzyme is involved in breaking down prostaglandins, which are lipid molecules with hormone-like effects involved in various bodily functions like inflammation and bone development [, ].
Q2: How are mutations in the HPGD gene linked to Primary Hypertrophic Osteoarthropathy (PHO)?
A2: Mutations in the HPGD gene can lead to a deficiency in the 15-hydroxyprostaglandin dehydrogenase enzyme. This deficiency disrupts the normal breakdown of prostaglandins, potentially leading to an accumulation of specific prostaglandins that contribute to the development of PHO []. This condition is characterized by abnormal bone growth and other symptoms like digital clubbing [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1H-Indole-1-propanamide, N-[4-cyano-3-(trifluoromethyl)phenyl]-5-fluoro-alpha-hydroxy-alpha-methyl-, (alphaR)-](/img/structure/B610603.png)





![2-[[4-amino-3-(3-fluoro-5-hydroxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-5-[3-[2-(2-methoxyethoxy)ethoxy]prop-1-ynyl]-3-[[2-(trifluoromethyl)phenyl]methyl]quinazolin-4-one](/img/structure/B610611.png)

